Cas no 15462-45-0 (3-Hydroxyquinoline-2-carboxylic acid)

3-Hydroxyquinoline-2-carboxylic acid structure
15462-45-0 structure
商品名:3-Hydroxyquinoline-2-carboxylic acid
CAS番号:15462-45-0
MF:C10H7NO3
メガワット:189.16748
MDL:MFCD08705721
CID:121002
PubChem ID:194859

3-Hydroxyquinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Quinolinecarboxylicacid, 3-hydroxy-
    • 3-Hydroxyquinoline-2-carboxylic acid
    • 3-Hydroxy-chinolin-2-carbonsaeure
    • 3-hydroxyquinaldic acid
    • 3-hydroxy-quinoline-2-carboxylic acid
    • Methyl 3-hydroxyquinoline-2-carboxylate
    • CS-0136370
    • ZB0150
    • 3-Hydroxyquinoline-2-carboxylicacid
    • SB68312
    • FT-0736667
    • 15462-45-0
    • AKOS006289296
    • 3-hydroxy-2-quinolinecarboxylic acid
    • D83313
    • BS-50895
    • C18621
    • MFCD08705721
    • SCHEMBL60874
    • Q27461187
    • Hydroxy-chinolin-carbonsaure
    • 3-Hydroxyquinoline-2-carboxylate
    • DB-081653
    • 3-Hydroxy-2-quinolinecarboxylic Acid; 3-Hydroxyquinaldic Acid;
    • MDL: MFCD08705721
    • インチ: InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
    • InChIKey: WHKZBVQIMVUGIH-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C(=CC2=CC=CC=C12)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 189.04300
  • どういたいしつりょう: 189.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 384.7±32.0 °C at 760 mmHg
  • フラッシュポイント: 186.5±25.1 °C
  • 屈折率: 1.73
  • PSA: 70.42000
  • LogP: 1.63860
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

3-Hydroxyquinoline-2-carboxylic acid セキュリティ情報

3-Hydroxyquinoline-2-carboxylic acid 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Hydroxyquinoline-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP041-200mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
200mg
2028.0CNY 2021-07-15
eNovation Chemicals LLC
D196968-250mg
3-Hydroxy-2-quinolinecarboxylic acid
15462-45-0 95%
250mg
$365 2024-08-03
TRC
H876760-5mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0
5mg
50.00 2021-08-05
Alichem
A189000754-250mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 98%
250mg
531.19 USD 2021-06-01
Aaron
AR007GIX-100mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
100mg
$139.00 2025-02-11
Ambeed
A247110-250mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
250mg
$319.0 2024-04-23
Ambeed
A247110-1g
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
1g
$801.0 2024-04-23
A2B Chem LLC
AD46909-50mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
50mg
$88.00 2024-04-20
Aaron
AR007GIX-500mg
3-Hydroxyquinoline-2-carboxylic acid
15462-45-0 97%
500mg
$312.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS7139-250mg
3-hydroxyquinoline-2-carboxylic acid
15462-45-0 95%
250mg
¥2895.0 2024-04-24

3-Hydroxyquinoline-2-carboxylic acid 関連文献

3-Hydroxyquinoline-2-carboxylic acidに関する追加情報

Introduction to 3-Hydroxyquinoline-2-carboxylic acid (CAS No. 15462-45-0)

3-Hydroxyquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 15462-45-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid belongs to the quinoline derivatives, a class of molecules renowned for their diverse biological activities and applications in medicinal chemistry. The structural framework of 3-Hydroxyquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine ring, featuring a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position. Such a configuration imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The compound has garnered considerable attention in recent years due to its role as a precursor in the development of novel therapeutic agents. Its derivatives have been explored for their potential applications in treating infectious diseases, particularly those caused by protozoan parasites. The quinoline scaffold is well-documented for its antimicrobial and antimalarial properties, and modifications at the 3- and 2-positions can significantly enhance or modulate these activities. 3-Hydroxyquinoline-2-carboxylic acid serves as a key building block in constructing more complex molecules with improved efficacy and reduced toxicity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-Hydroxyquinoline-2-carboxylic acid. Modern techniques such as catalytic hydrogenation, asymmetric synthesis, and green chemistry approaches have been employed to optimize yield and purity. These innovations not only facilitate large-scale production but also minimize environmental impact, aligning with global sustainability goals. The compound’s versatility as a synthetic intermediate has also been leveraged in the development of chiral drugs, where enantioselective synthesis plays a crucial role in achieving high enantiomeric purity.

In the realm of medicinal chemistry, 3-Hydroxyquinoline-2-carboxylic acid has been investigated for its potential in targeting various diseases beyond infections. Studies have highlighted its utility in designing molecules with anti-inflammatory, anticancer, and anti-diabetic properties. The hydroxyl and carboxylic acid functional groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. This adaptability makes it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.

The biological activity of 3-Hydroxyquinoline-2-carboxylic acid and its derivatives is often linked to their interaction with specific biological targets. For instance, certain quinoline-based compounds have been shown to inhibit enzymes essential for parasite metabolism, thereby exerting therapeutic effects. Computational modeling and high-throughput screening have accelerated the discovery process by identifying promising candidates for further optimization. These computational tools help predict molecular interactions and optimize drug-like properties, reducing the time and cost associated with traditional trial-and-error approaches.

Industrial applications of 3-Hydroxyquinoline-2-carboxylic acid extend beyond pharmaceuticals into agrochemicals and material science. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their structural similarity to known bioactive molecules. Additionally, functionalized quinolines exhibit interesting electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (OLEDs). This dual utility underscores the compound’s broad appeal across multiple scientific disciplines.

The future prospects of 3-Hydroxyquinoline-2-carboxylic acid are promising, with ongoing research focusing on expanding its applications and improving synthetic routes. Collaborative efforts between academia and industry are driving innovation in this field, leading to breakthroughs that could revolutionize drug discovery and material science. As regulatory landscapes evolve and new technologies emerge, the demand for high-quality intermediates like 3-Hydroxyquinoline-2-carboxylic acid is expected to grow, reinforcing its significance in modern chemical research.

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